molecular formula C23H23N5O3 B2515905 N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251602-84-2

N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2515905
CAS RN: 1251602-84-2
M. Wt: 417.469
InChI Key: IRDYUTIMTRUBAK-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3 and its molecular weight is 417.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer and Antimicrobial Applications : Compounds incorporating [1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. A study by Riyadh, Kheder, and Asiry (2013) described the synthesis of new antipyrine-based heterocycles, demonstrating significant biological activity against various cancer cells and microbial organisms (Riyadh, Kheder, & Asiry, 2013).

  • Insecticidal Assessment : Research on heterocycles incorporating thiadiazole moiety, similar in structural complexity to the queried compound, has shown potent insecticidal properties against agricultural pests. Fadda et al. (2017) synthesized compounds with expected high biological activity against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agrochemical applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

  • Antimicrobial Agents Design : The design and synthesis of new thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, including structures akin to the queried compound, have shown promising antimicrobial activities. These studies illustrate the potential for developing novel antimicrobial agents to combat resistant strains of microorganisms (Aly, Saleh, & Elhady, 2011).

properties

IUPAC Name

2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-15(2)17-8-10-18(11-9-17)25-20(29)14-28-23(30)27-13-12-24-22(21(27)26-28)31-19-7-5-4-6-16(19)3/h4-13,15H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYUTIMTRUBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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